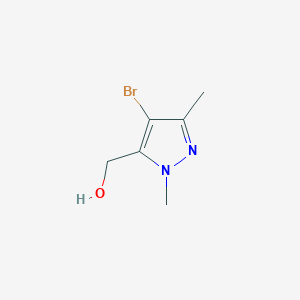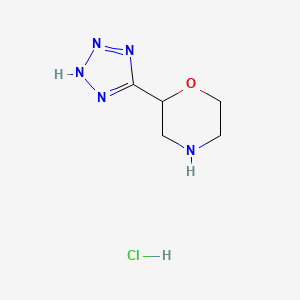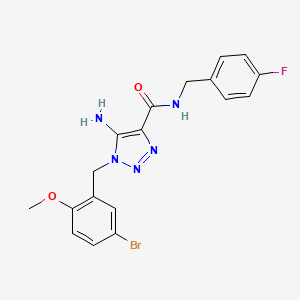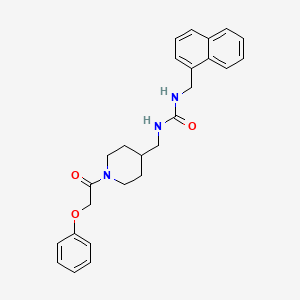![molecular formula C21H17FN4O2S B2633622 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide CAS No. 688355-61-5](/img/structure/B2633622.png)
2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of quinazoline derivatives and has been shown to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Histamine Receptor Research
- Inverse Agonists for Histamine H4 Receptor : Quinazoline-containing compounds, including derivatives of the mentioned chemical, have been identified as potent human H4 receptor inverse agonists. These compounds also show affinity for the human histamine H1 receptor, suggesting a novel class of dual-action ligands with potential therapeutic benefits (Smits et al., 2008).
Molecular Structure Analysis
- Crystal Structure and Vibrational Properties : The crystal structure and vibrational properties of quinazoline derivatives, including similar compounds, have been studied. These analyses involve DFT calculations and X-ray diffraction, aiding in understanding the molecular interactions and properties of such compounds (Sun et al., 2021).
Antitumor and Anticancer Research
- Antitumor Agents : Some quinazoline and quinoxaline derivatives, closely related to the chemical , have been investigated for their antitumor properties. Certain compounds have shown significant anticancer activity in cell line screenings, highlighting their potential as anticancer agents (Noolvi et al., 2011).
- Cytotoxic Evaluation : Derivatives of quinazolinone have been synthesized and evaluated for cytotoxic effects against cancer cell lines, demonstrating varying degrees of effectiveness (Hassanzadeh et al., 2019).
- Anticancer Activity of 2-Cyano Derivatives : Studies have focused on 2-cyano-N-(furan-2-ylmethyl) derivatives of quinazolinone for their anticancer activity, showing promise against specific leukemia cell lines (Horishny et al., 2021).
Photocatalytic Applications
- Synthesis via Photocatalytic C–C Bond Cleavage : Research has explored the use of furan-2-carbaldehydes, similar to the chemical , in synthesizing quinazolin-4(3H)-ones. This involves a green, ligand-free photocatalytic process, demonstrating an eco-friendly approach to chemical synthesis (Yu et al., 2018).
Antimicrobial and Anticonvulsant Activities
- Antitubercular Evaluation : Novel quinoline analogues derived from similar compounds have been synthesized and evaluated for antitubercular activity, showing effectiveness against Mycobacterium tuberculosis (Kantevari et al., 2011).
- Anticonvulsant Activities : Studies on alpha-acetamido-N-benzylacetamide derivatives, related to the chemical , have indicated their potential as anticonvulsants. These studies reveal the activity of such compounds in seizure tests in mice (Kohn et al., 1993).
Molecular Docking Studies
- Molecular Docking for Antitumor Activity : Molecular docking studies have been conducted on quinazolinone analogues to understand their interaction with cancer targets. This research aids in the development of more effective anticancer drugs (El-Azab et al., 2017).
Propiedades
IUPAC Name |
2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S/c22-14-7-9-15(10-8-14)24-20-17-5-1-2-6-18(17)25-21(26-20)29-13-19(27)23-12-16-4-3-11-28-16/h1-11H,12-13H2,(H,23,27)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVOXHAUFQJHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC(=O)NCC3=CC=CO3)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2633539.png)
![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2633542.png)
![3-(3-nitrophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2633543.png)



![N-benzyl-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2633548.png)
![2-[(1,3-Benzoxazol-2-yl)amino]-1-(furan-3-yl)-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B2633549.png)
![N-(1,3-benzodioxol-5-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2633551.png)
![3-[4-(Methoxycarbonyl)-1,3-oxazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2633554.png)


![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2633559.png)
